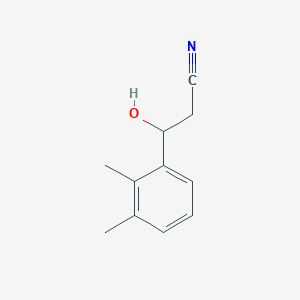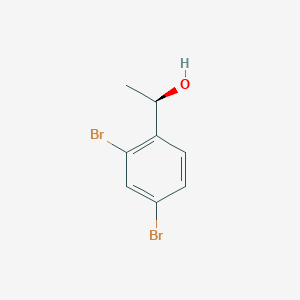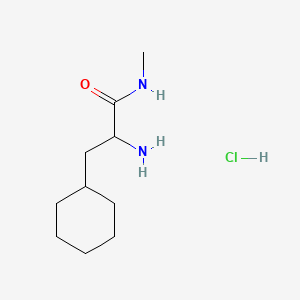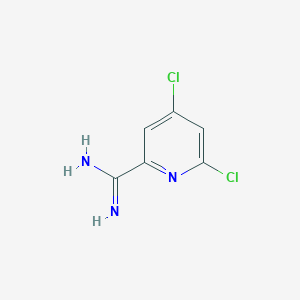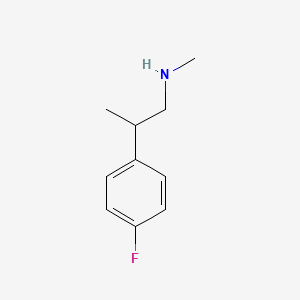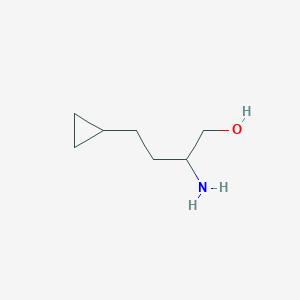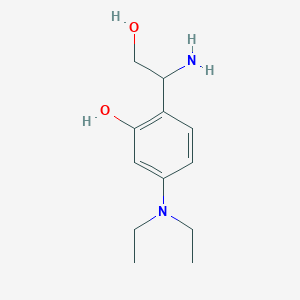![molecular formula C8H5F2NOS B13598094 Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- CAS No. 55225-90-6](/img/structure/B13598094.png)
Benzene, 1-[(difluoromethyl)thio]-3-isocyanato-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- is an organic compound with the molecular formula C8H5F2NOS. This compound is characterized by the presence of a benzene ring substituted with a difluoromethylthio group and an isocyanate group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- typically involves the nucleophilic substitution of a difluoromethylthio group onto a benzene ring. One common method involves the reaction of difluoromethylthiol with a benzene derivative under basic conditions. The isocyanate group can be introduced through a subsequent reaction with phosgene or a similar reagent .
Industrial Production Methods
In industrial settings, the production of Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- often involves large-scale reactions using automated equipment to ensure precision and safety. The process typically includes the use of high-purity reagents and controlled reaction conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The difluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-[(difluoromethyl)thio]-4-methyl-
- Benzene, 1-[(difluoromethyl)thio]-2-isocyanato-
- Benzene, 1-[(difluoromethyl)thio]-3-methyl-
Uniqueness
Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both the difluoromethylthio and isocyanate groups allows for a wide range of chemical transformations and applications .
Propriétés
Numéro CAS |
55225-90-6 |
|---|---|
Formule moléculaire |
C8H5F2NOS |
Poids moléculaire |
201.20 g/mol |
Nom IUPAC |
1-(difluoromethylsulfanyl)-3-isocyanatobenzene |
InChI |
InChI=1S/C8H5F2NOS/c9-8(10)13-7-3-1-2-6(4-7)11-5-12/h1-4,8H |
Clé InChI |
GBGZMYKTKWTDFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SC(F)F)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




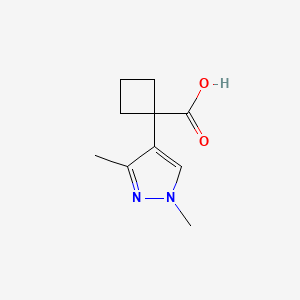
![rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol](/img/structure/B13598025.png)

